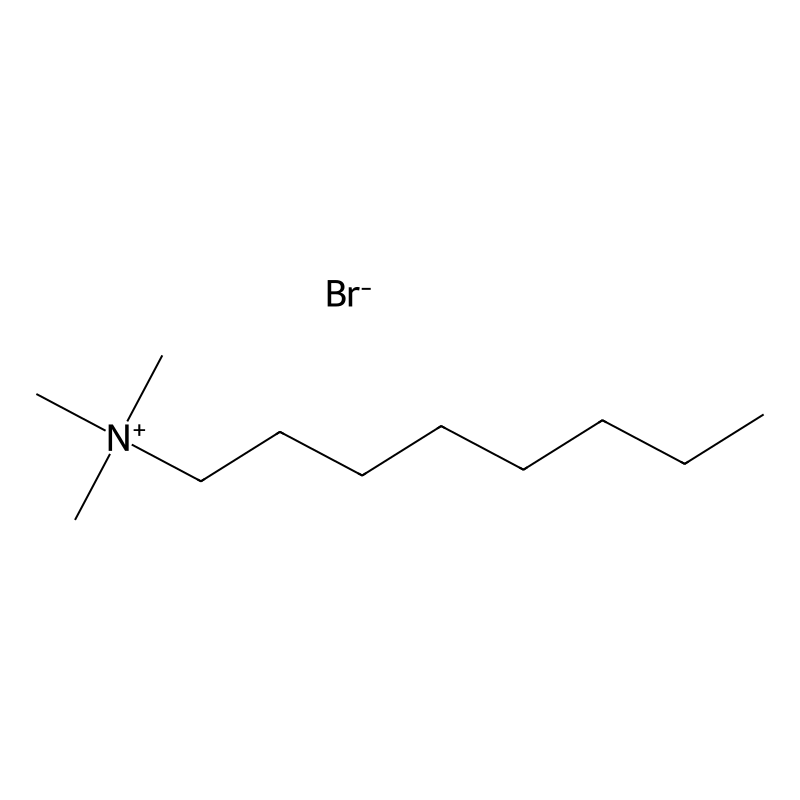

n-Octyltrimethylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Applications in Material Science Research

OTAB is employed in various material science research applications due to its amphiphilic properties, meaning it has both water-loving (hydrophilic) and water-repelling (hydrophobic) regions within its molecule. This characteristic allows OTAB to interact with both polar and non-polar substances, making it valuable in:

- Synthesis of nanoparticles: OTAB acts as a template or directing agent in the synthesis of various nanoparticles, including metal nanoparticles, metal oxides, and semiconductors. It controls the size, shape, and morphology of the resulting nanoparticles [].

- Preparation of functional materials: OTAB is used to modify the surface properties of materials, such as polymers and ceramics, to enhance their wettability, dispersibility, and other functionalities [].

- Assembly of nanostructures: OTAB can self-assemble into various ordered structures, such as micelles and vesicles, which can be used as templates for the fabrication of complex nanostructures [].

Applications in Biotechnology Research

OTAB finds applications in various areas of biotechnology research due to its interaction with biological systems:

- Antimicrobial properties: OTAB exhibits antimicrobial activity against various bacteria, fungi, and viruses. This property makes it a potential candidate for developing new disinfectants and antimicrobial agents [].

- Gene delivery: OTAB can be used as a carrier for delivering genes into cells. It condenses DNA molecules into nanoparticles, facilitating their cellular uptake [].

- Membrane studies: OTAB can interact with cell membranes, affecting their permeability and fluidity. This property is valuable in studying membrane structure and function [].

Applications in Environmental Science Research

OTAB is employed in some environmental science research applications due to its ability to interact with environmental contaminants:

- Remediation of soil and water pollution: OTAB can enhance the removal of various organic pollutants, such as pesticides and pharmaceuticals, from soil and water [].

- Microplastic analysis: OTAB can be used to separate microplastics from environmental samples, aiding in their detection and quantification [].

n-Octyltrimethylammonium bromide is a quaternary ammonium salt characterized by its molecular formula and a molecular weight of approximately 252.24 g/mol. It consists of an octyltrimethylammonium cation and a bromide anion, making it a surfactant with amphiphilic properties. Typically, it appears as a white to almost white powder or lump and is hygroscopic in nature, requiring storage in cool, dark places to maintain its stability . This compound is soluble in water and exhibits a melting point of around 217 °C .

The mechanism of action of OTAB depends on the specific application. Here are two key mechanisms:

Micelle formation

In aqueous solutions, OTAB molecules self-assemble into micelles. The hydrophobic tails cluster inwards, minimizing contact with water, while the hydrophilic head groups face outwards, interacting with water molecules. This allows OTAB to solubilize hydrophobic compounds within the micelle core [].

Membrane disruption

Due to its positive charge, OTAB can interact with the negatively charged phosphate head groups of phospholipids in biological membranes. This can disrupt the membrane structure and permeability, affecting various cellular processes.

Synthesis of n-Octyltrimethylammonium bromide typically involves the quaternization of n-octylamine with trimethylbromide. The general reaction can be summarized as follows:

- Reactants: n-Octylamine (C8H17NH2) and trimethylbromide (C3H9Br).

- Reaction:

- Conditions: The reaction is usually carried out under reflux conditions in an organic solvent such as acetone or ethanol.

This method yields n-Octyltrimethylammonium bromide with high purity, often exceeding 98% .

n-Octyltrimethylammonium bromide finds diverse applications across various fields:

- Surfactants: Used in personal care products like shampoos and conditioners for its emulsifying properties.

- Antimicrobial Agents: Incorporated into disinfectants and antiseptics due to its effectiveness against pathogens.

- Phase Transfer Catalysts: Facilitates reactions between organic and aqueous phases in organic synthesis.

- Biotechnology: Utilized in cell lysis procedures and protein extraction protocols.

Its unique properties make it suitable for use in both industrial and laboratory settings .

Studies on the interactions of n-Octyltrimethylammonium bromide have highlighted its role as a surfactant that can modify membrane permeability. It has been shown to enhance the uptake of certain drugs into cells by disrupting lipid bilayers, thereby facilitating drug delivery systems. Furthermore, interaction studies indicate that this compound can form complexes with various biomolecules, affecting their stability and activity .

n-Octyltrimethylammonium bromide belongs to a class of compounds known as quaternary ammonium salts. Here are some similar compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| n-Dodecyltrimethylammonium bromide | C13H30BrN | Longer alkyl chain; often used in hair conditioners |

| n-Octadecyltrimethylammonium bromide | C19H42BrN | Higher hydrophobicity; used in coatings and emulsions |

| Benzalkonium chloride | C22H38ClN | Contains aromatic ring; widely used as a disinfectant |

n-Octyltrimethylammonium bromide's uniqueness lies in its moderate hydrophobicity combined with effective antimicrobial properties, making it particularly suitable for applications where both surfactancy and biocidal activity are desired .

n-Octyltrimethylammonium bromide represents a quaternary ammonium compound with significant industrial importance due to its surfactant properties and applications in phase transfer catalysis [1] [16]. The compound, with molecular formula C11H26NBr and molecular weight of 252.24 g/mol, is typically synthesized through quaternization reactions involving tertiary amines and alkylating agents [23]. Industrial production of this compound requires careful consideration of reaction mechanisms, purification processes, and scalability challenges to achieve commercial viability.

Quaternization Reaction Mechanisms

The primary synthesis pathway for n-octyltrimethylammonium bromide involves the quaternization of tertiary amines through the Menshutkin reaction, a well-established nucleophilic substitution process [8] [25]. This reaction mechanism proceeds through direct nucleophilic attack of the tertiary amine on the alkyl halide, resulting in the formation of quaternary ammonium salts with high selectivity and yield.

The most common synthetic route involves the reaction of n-octylamine with trimethylamine in the presence of hydrobromic acid . This process typically occurs at elevated temperatures around 217°C under atmospheric pressure conditions, yielding products with purity exceeding 98% [23]. The reaction mechanism follows a bimolecular nucleophilic substitution pathway, where the lone pair electrons on the nitrogen atom of the tertiary amine attack the electrophilic carbon center of the alkyl halide.

Industrial production commonly employs continuous quaternization processes operating at temperatures between 50°C and 140°C under pressures ranging from 12 to 65 bar [5]. These conditions facilitate the dissolution of alkyl halides in the reaction mixture, reducing viscosity and improving mass transfer efficiency. The continuous process offers advantages over batch methods, including better heat management and consistent product quality.

| Reaction Type | Mechanism | Activation Energy (kJ/mol) | Rate Constant (L/mol·s) | Selectivity (%) |

|---|---|---|---|---|

| Menshutkin Reaction | Tertiary amine + Alkyl halide | 65-70 | 0.1-1.0 | 95-99 |

| Nucleophilic Substitution (SN2) | Direct nucleophilic attack | 60-75 | 0.5-2.0 | 90-95 |

| Alkylation with Methyl Chloride | Trimethylamine + CH3Cl | 68-72 | 0.3-0.8 | 98+ |

| Alkylation with Alkyl Bromide | Amine + R-Br | 65-68 | 0.2-0.6 | 96-98 |

| Continuous Flow Reaction | Plug flow reactor | 60-70 | 1.0-3.0 | 97-99 |

The quaternization reaction kinetics demonstrate activation energies typically ranging from 65 to 70 kJ/mol for the Menshutkin reaction pathway [27]. Rate constants vary between 0.1 and 1.0 L/mol·s depending on reaction conditions and substrate structure. The high selectivity of 95-99% indicates minimal side product formation, making this pathway economically attractive for industrial implementation.

Alternative synthesis approaches include the use of methyl chloride as the quaternizing agent, which requires different reaction conditions [18]. This method typically operates at lower temperatures between 30°C and 60°C but requires extended reaction times of 24 hours or more to achieve complete conversion [9] [20]. The choice of quaternizing agent significantly impacts the overall process economics and product quality.

Purification Techniques and Yield Optimization

Purification of n-octyltrimethylammonium bromide requires sophisticated techniques to achieve the high purity standards demanded by industrial applications [22]. The primary purification methods include crystallization, organic solvent washing, and vacuum drying to remove impurities and reduce water content to acceptable levels.

Crystallization represents the most effective purification technique, typically employing water-ethanol mixtures under controlled cooling conditions [22]. This process achieves purity levels between 96% and 104% with water content reduced to approximately 2.25% [23]. The crystallization process must be carefully controlled to prevent the formation of undesired polymorphs that could affect product performance.

Organic solvent washing serves as an complementary purification step, particularly effective for removing lipophilic impurities that remain after crystallization [22]. This technique employs various organic solvents at room temperature and can achieve purity levels exceeding 98% while reducing water content to less than 1.0%. The choice of solvent significantly impacts both purification efficiency and environmental considerations.

| Purification Method | Solvent/Medium | Operating Conditions | Purity Achieved (%) | Water Content (%) |

|---|---|---|---|---|

| Crystallization | Water/Ethanol | Controlled cooling | 96-104 | 2.25 |

| Organic Solvent Washing | Organic solvents | Room temperature | 98+ | <1.0 |

| Filtration | Filter paper | Ambient pressure | 95-98 | Variable |

| Alcohol Treatment | Isopropyl alcohol | 47°C | 97+ | <2.0 |

| Vacuum Drying | Vacuum | Reduced pressure | 98+ | <0.5 |

Yield optimization strategies focus on controlling key reaction parameters including temperature, pressure, reaction time, and molar ratios [20]. Temperature optimization typically involves maintaining reaction conditions between 50°C and 80°C to balance reaction rate with product stability. Pressure control, particularly in continuous processes, operates between 1 and 5 bar to maintain optimal phase behavior without excessive energy consumption.

Molar ratio optimization requires careful balance between complete conversion and raw material efficiency [9]. Industrial processes typically employ molar ratios between 1.1 and 1.3 equivalents of the alkylating agent to ensure complete quaternization while minimizing waste. Reaction time optimization involves balancing production rate with yield, typically ranging from 2 to 6 hours for batch processes.

| Parameter | Optimal Range | Effect on Yield | Quality Impact | Industrial Consideration |

|---|---|---|---|---|

| Temperature | 50-80°C | Temperature dependent maximum | Purity vs decomposition | Energy costs |

| Pressure | 1-5 bar | Moderate improvement | Minimal | Equipment design |

| Reaction Time | 2-6 hours | Time-yield optimization | Side reaction control | Production rate |

| Molar Ratio | 1.1-1.3 equiv | Stoichiometric control | Selectivity improvement | Raw material waste |

| Solvent Choice | Polar aprotic | Solubility enhancement | Purification ease | Recovery costs |

| Catalyst Addition | 0.1-0.5 mol% | Rate acceleration | Impurity formation | Catalyst cost |

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant